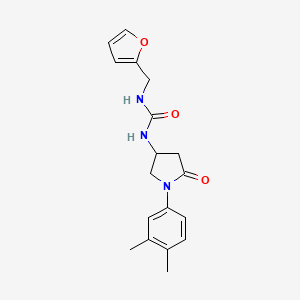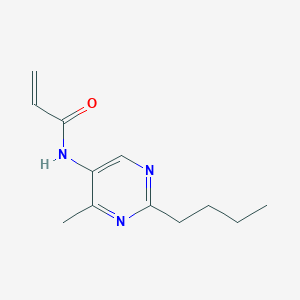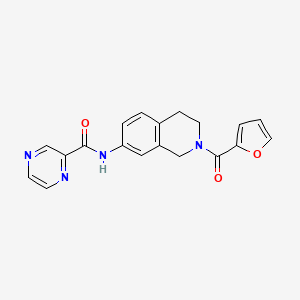![molecular formula C25H23F2N3O B2868378 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide CAS No. 478077-09-7](/img/structure/B2868378.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains two pyrrole rings, which are five-membered aromatic heterocycles consisting of four carbon atoms and one nitrogen atom. Pyrrole rings are a common motif in many biologically active compounds .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains two pyrrole rings, a benzyl group, and a difluorobenzamide group. These groups can have significant effects on the compound’s reactivity and biological activity .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrole rings, the benzyl group, and the difluorobenzamide group .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound, also known as N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-2,6-difluorobenzamide, is a type of pyrrole derivative . Pyrrole derivatives are key components in the synthesis of many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry . They are used in various synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalyzed methods .
Drug Discovery
Pyrrole derivatives, such as the compound , have found broad applications in drug discovery . They are used as a basic core for many biologically active molecules. The derivatives of pyrrole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Material Science
Pyrrole derivatives are also used in material science . They are key components to functional molecules that are used in a variety of everyday applications .
Catalysis
Pyrrole derivatives are used in catalysis . They are utilized in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalyzed methods .
Antifungal Activity
Some pyrrole derivatives have shown antifungal activity . They were assessed for their in vitro antifungal effect on different strains of Candida species .
Organic Synthesis
Pyrrole derivatives are used in organic synthesis . They are key components to functional molecules that are used in a variety of everyday applications .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
For example, imidazole-containing compounds have been reported to affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
Based on the reported biological activities of similar compounds, it could be hypothesized that this compound may have effects such as reducing inflammation, inhibiting tumor growth, regulating blood glucose levels, reducing allergic reactions, reducing fever, inhibiting viral replication, reducing oxidative stress, killing amoebae, killing helminths, killing fungi, and preventing ulcer formation .
Safety and Hazards
Direcciones Futuras
Pyrrole-containing compounds are a rich area of research due to their diverse biological activities. Future research could involve synthesizing new pyrrole derivatives and testing their biological activities . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of therapeutic compounds .
Propiedades
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O/c1-17-18(2)30(16-19-9-4-3-5-10-19)25(29-13-6-7-14-29)20(17)15-28-24(31)23-21(26)11-8-12-22(23)27/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYGDUZUHBOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)
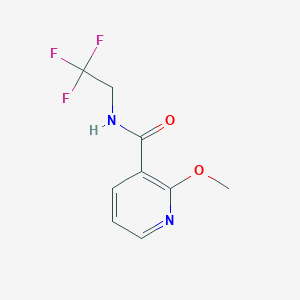
![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

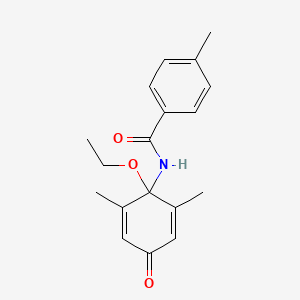


![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)
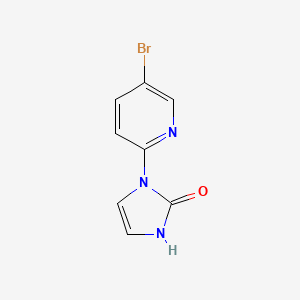

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)
